Comparative Physicochemical Profile: 1-(4-Ethoxyphenyl)- vs. 1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde
The ethoxy (-OCH2CH3) substitution on the phenyl ring of the target compound confers a measurably higher calculated lipophilicity relative to the methoxy (-OCH3) analog. This difference is critical for structure-activity relationship (SAR) programs aiming to modulate target engagement or physicochemical properties. The calculated LogP for 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde is 2.08 [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.08 [1] |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde (CAS 52046-23-8): Calculated LogP is expected to be lower based on standard Hansch π values, though a directly comparable computed value from the same source was not identified. |
| Quantified Difference | Higher LogP (ΔLogP positive) for the target compound due to the ethoxy group vs. methoxy group. |
| Conditions | In silico calculation; software not specified. |
Why This Matters
This quantifiable lipophilicity difference directly informs procurement decisions for medicinal chemists optimizing ADME profiles or seeking specific solubility characteristics in a lead series.
- [1] ChemSrc. 1-(4-ethoxyphenyl)imidazole-4-carbaldehyde. CAS 52046-24-9. Available at: https://m.chemsrc.com/baike/798171.html (accessed 2026-04-22). View Source
